Potassium indan-5-sulphonate
Description
Potassium indan-5-sulphonate (chemical formula: C₉H₇KO₃S) is a sulfonate salt derived from indan-5-sulphonic acid. Sulfonates are widely used in industrial and pharmaceutical applications due to their solubility, stability, and ionic properties. Key functional characteristics of this compound likely include:
- Solubility: High water solubility typical of sulfonate salts (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate is fully water-soluble ).
- Stability: Resistance to hydrolysis under standard conditions, as seen in sodium thiosulfate .
- Applications: Potential roles as a stabilizer, catalyst, or intermediate in organic synthesis, similar to aluminium potassium sulfate’s use as a firming agent .
Properties
CAS No. |
50402-68-1 |
|---|---|
Molecular Formula |
C9H9KO3S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
potassium;2,3-dihydro-1H-indene-5-sulfonate |
InChI |
InChI=1S/C9H10O3S.K/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
ZUQAFPQAUPXVOS-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium indan-5-sulphonate typically involves the sulfonation of indan. The process begins with the sulfonation of indan using concentrated sulfuric acid to produce indan-5-sulfonic acid. This intermediate is then neutralized with potassium hydroxide to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Sulfonation of indan with concentrated sulfuric acid.
- Neutralization of the resulting indan-5-sulfonic acid with potassium hydroxide.
- Purification of the final product through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Potassium indan-5-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted indan compounds .
Scientific Research Applications
Medical Applications
Potassium Indan-5-Sulphonate as a Potassium Binder
This compound is primarily recognized for its application as a potassium binder in managing hyperkalemia, particularly in patients with chronic kidney disease. The compound works by exchanging potassium ions in the gastrointestinal tract, thus facilitating the excretion of excess potassium through feces.
Case Study: Efficacy in Hyperkalemia Management
A retrospective cohort study involving patients with chronic kidney disease demonstrated that administration of sodium polystyrene sulfonate (a related compound) resulted in a significant decrease in serum potassium levels within 24 hours. The median reduction was 0.8 mEq/L, showcasing the effectiveness of sulfonate compounds in clinical settings .
Table 1: Summary of Clinical Outcomes with this compound
Organic Synthesis
Role in Chemical Reactions
This compound is utilized as a reagent in organic synthesis due to its ability to participate in electrophilic aromatic substitution reactions. Its sulfonate group enhances the electrophilicity of the indan core, making it an attractive choice for synthesizing more complex organic molecules.
Example: Synthesis of Fluorescent Dyes
The compound can be conjugated with various biomolecules, including peptides and nucleic acids, leading to the development of fluorescent probes for biological imaging applications. This versatility highlights its significance in both academic research and industrial applications.
Environmental Applications
Potential Use in Water Treatment
The ion-exchange properties of this compound suggest potential applications in water treatment processes, particularly for removing heavy metals and other contaminants from wastewater. By leveraging its ability to bind toxic ions, this compound could contribute to more sustainable water management practices.
Case Study: Heavy Metal Removal
Research has indicated that sulfonate compounds can effectively remove heavy metals from contaminated water sources. A study demonstrated that polystyrene sulfonates could reduce lead concentrations significantly, indicating a promising avenue for further exploration with this compound .
Mechanism of Action
The mechanism of action of potassium indan-5-sulphonate involves its interaction with various molecular targets. In biochemical applications, it acts as a stabilizing agent by interacting with proteins and enzymes, thereby enhancing their stability and activity. The sulfonate group plays a crucial role in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .
Comparison with Similar Compounds
Sodium 2-Phenylindole-5-Sulfonate
- Structural Similarities: Both compounds feature a sulfonate group attached to an aromatic ring system. Sodium 2-phenylindole-5-sulfonate (CAS: Not specified) includes an indole moiety, whereas potassium indan-5-sulphonate has an indan backbone.
- Solubility : Sodium 2-phenylindole-5-sulfonate is water-soluble due to its ionic sulfonate group, akin to this compound .
- Applications : Sodium 2-phenylindole derivatives are used in dyes and fluorescent probes, suggesting this compound may have niche roles in material science .
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
- Functional Groups : Contains two sulfonate groups and a hydroxyl group, enhancing its polarity compared to this compound’s single sulfonate group .
- Regulatory Status: Classified as non-hazardous, indicating low toxicity, which may parallel this compound’s safety profile .
Comparison with Potassium Salts of Sulfonates
Potassium Sorbate
- Chemical Role : Potassium sorbate (C₆H₇KO₂) is a preservative, whereas this compound’s applications are less defined but may involve industrial synthesis .
- Toxicity : Potassium sorbate has low acute toxicity (oral LD₅₀ > 5,000 mg/kg in rats), suggesting this compound may also exhibit low toxicity if structurally analogous .
Aluminium Potassium Sulfate
- Functionality : Aluminium potassium sulfate (KAl(SO₄)₂·12H₂O) acts as a pH regulator (pH 3.0–4.0 in solution), highlighting the importance of sulfonate/potassium combinations in acidity control .
- Solubility : Freely soluble in water, a property shared with this compound .
Physicochemical and Toxicological Comparison
Biological Activity
Potassium indan-5-sulphonate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
This compound is an indanone derivative, which is characterized by its sulphonate group attached to the indan structure. The synthesis of this compound typically involves the sulphonation of indan derivatives followed by potassium salt formation. The resulting compound exhibits unique properties that contribute to its biological activity.
2. Biological Activity
The biological activity of this compound can be categorized into several key areas:
2.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain indanone derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 50–200 µg/mL against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
2.2 Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. One notable study reported that related compounds inhibited the proliferation of cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values ranging from 10 to 30 µM . This suggests a promising avenue for further research into its use as an adjunct therapy in cancer treatment.
2.3 Enzyme Inhibition
Enzyme inhibition studies have shown that this compound may act as an inhibitor of cholinesterases, which are critical in neurotransmitter regulation. Compounds derived from indanones have been reported to inhibit acetylcholinesterase (AChE) with IC50 values as low as 14.8 nM, indicating strong potential for treating neurodegenerative diseases like Alzheimer’s .
3. Case Studies and Clinical Applications
Several case studies have explored the therapeutic applications of this compound:
3.1 Hyperkalemia Treatment
This compound's role in managing hyperkalemia has been a focal point in clinical research. It functions similarly to other cation-exchange resins, effectively lowering serum potassium levels in patients with chronic kidney disease . Clinical trials have demonstrated a significant reduction in serum potassium levels, with a mean difference of −0.70 mEq/L after four weeks of treatment .
3.2 Potential in Drug Formulations
Due to its biological activity, this compound is being considered for incorporation into drug formulations aimed at treating various conditions, including cardiovascular diseases and metabolic disorders. Its ability to modulate ion exchange processes makes it a candidate for developing innovative therapeutic agents .
4. Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
